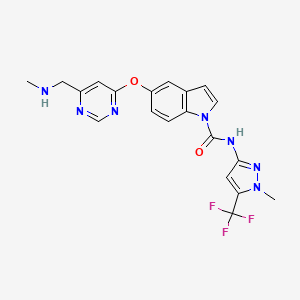

Acrizanib

Description

VEGFR-2 inhibitor for topical treatment of age-related macular degeneration

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[6-(methylaminomethyl)pyrimidin-4-yl]oxy-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]indole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N7O2/c1-24-10-13-8-18(26-11-25-13)32-14-3-4-15-12(7-14)5-6-30(15)19(31)27-17-9-16(20(21,22)23)29(2)28-17/h3-9,11,24H,10H2,1-2H3,(H,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIHPLVWOUDMPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=N1)OC2=CC3=C(C=C2)N(C=C3)C(=O)NC4=NN(C(=C4)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229453-99-9 | |

| Record name | Acrizanib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229453999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrizanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ACRIZANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2CB8801I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Faricimab: A Novel Bispecific Antibody for the Treatment of Fundus Neovascularization

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fundus neovascularization, the abnormal growth of new blood vessels in the back of the eye, is a hallmark of several debilitating ocular diseases, including neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME). These conditions are leading causes of blindness globally, creating a significant unmet medical need for more effective and durable therapies. While the introduction of anti-vascular endothelial growth factor (VEGF) monotherapies has revolutionized treatment, a substantial number of patients exhibit a suboptimal response or face a high treatment burden due to the need for frequent intravitreal injections. Faricimab, the first-in-class bispecific antibody for intraocular use, represents a significant advancement in the management of these conditions. By simultaneously targeting two distinct and critical pathways involved in the pathogenesis of neovascular retinal diseases—the VEGF-A and angiopoietin-2 (Ang-2) pathways—faricimab offers a novel mechanism of action aimed at improving visual outcomes and extending treatment durability. This technical guide provides an in-depth overview of the core scientific and clinical data supporting faricimab as a therapeutic agent for fundus neovascularization.

Mechanism of Action: Dual Inhibition of VEGF-A and Angiopoietin-2

Faricimab is a humanized bispecific antibody that independently binds to and neutralizes both VEGF-A and Ang-2.[1][2][3] This dual-targeting mechanism addresses two key mediators of vascular instability and leakage in the retina.

-

VEGF-A Inhibition: Similar to existing anti-VEGF therapies, faricimab binds to all isoforms of VEGF-A, preventing their interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells.[1][3] This blockade inhibits downstream signaling cascades that promote endothelial cell proliferation, migration, and vascular permeability, thereby suppressing neovascularization.[1]

-

Angiopoietin-2 Inhibition: Ang-2 is a key regulator of vascular stability through its interaction with the Tie2 receptor.[4][5] In healthy, quiescent vessels, Angiopoietin-1 (Ang-1) binding to Tie2 promotes vascular integrity. Under pathological conditions, such as hypoxia, Ang-2 expression is upregulated and acts as a competitive antagonist to Ang-1 at the Tie2 receptor.[2][3] This disruption of Tie2 signaling leads to pericyte dropout, endothelial cell destabilization, and increased vascular permeability, making the vasculature more susceptible to the effects of pro-angiogenic factors like VEGF-A.[4][5] By neutralizing Ang-2, faricimab is thought to restore the balance of Tie2 signaling, leading to enhanced vascular stability and a reduction in inflammation.[2][3]

The simultaneous inhibition of both VEGF-A and Ang-2 by faricimab is hypothesized to have a synergistic effect, providing more comprehensive control of the neovascular process and potentially leading to more durable therapeutic outcomes compared to VEGF-A inhibition alone.[4][5]

Quantitative Data from Clinical Trials

The efficacy and durability of faricimab have been demonstrated in two large, identically designed Phase 3 clinical trials, TENAYA (NCT03823287) and LUCERNE (NCT03823300), in patients with nAMD.[6][7][8][9] These studies compared faricimab 6.0 mg administered at intervals of up to 16 weeks (Q16W) with aflibercept 2.0 mg administered every 8 weeks (Q8W).

Table 1: Key Efficacy Outcomes from the TENAYA and LUCERNE Trials at Year 2

| Outcome | TENAYA | LUCERNE |

| Mean Change in Best-Corrected Visual Acuity (BCVA) from Baseline (letters) | ||

| Faricimab | +3.7 | +5.0 |

| Aflibercept | +3.3 | +5.2 |

| Proportion of Patients on Q16W Dosing at Week 112 | 59.0% | 66.9% |

| Proportion of Patients on ≥Q12W Dosing at Week 112 | 74.1% | 81.2% |

Data sourced from Khanani et al., Ophthalmology, 2024.[7][8]

These results demonstrate that faricimab, with a treat-and-extend dosing regimen, maintained visual acuity gains that were non-inferior to aflibercept administered at a fixed Q8W interval, with a majority of patients achieving extended dosing intervals of 12 or 16 weeks.[7][8]

Experimental Protocols

Preclinical Evaluation of Faricimab in a Laser-Induced Choroidal Neovascularization (CNV) Model

A key preclinical model used to evaluate the anti-angiogenic activity of faricimab is the laser-induced CNV model in cynomolgus monkeys. This model mimics the neovascular process seen in nAMD.

Methodology:

-

Animal Model: Adult male cynomolgus monkeys.

-

CNV Induction: Laser photocoagulation is used to rupture Bruch's membrane in the macula of both eyes, inducing the growth of new blood vessels from the choroid.

-

Treatment Administration: Fourteen days after laser application, animals receive a single intravitreal injection of faricimab (30 µg or 90 µg), an anti-Ang-2 antibody (90 µg), aflibercept (referred to as Lucentis® in the study, 30 µg), or an IgG control (90 µg) in a 50 µL volume.

-

Efficacy Assessment: The severity of CNV lesions is evaluated at Day 30 using fluorescein angiography and histopathology. The area of fluorescein leakage from the CNV lesions is quantified to assess the extent of neovascularization.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Acrizanib as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging clinical evidence of a dual role for Ang-2 and VEGF-A blockade with faricimab in retinal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. modernretina.com [modernretina.com]

- 7. cris.tau.ac.il [cris.tau.ac.il]

- 8. TENAYA and LUCERNE: Two-Year Results from the Phase 3 Neovascular Age-Related Macular Degeneration Trials of Faricimab with Treat-and-Extend Dosing in Year 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Faricimab in Neovascular Age-Related Macular Degeneration: 1-Year Efficacy, Safety, and Durability in the Phase 3 TENAYA and LUCERNE Trials | IOVS | ARVO Journals [iovs.arvojournals.org]

The Inhibitory Phosphorylation of VEGFR2 by Acrizanib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor (TKI) designed to target the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[3] In pathological conditions such as neovascular age-related macular degeneration (nAMD) and diabetic retinopathy, aberrant activation of the VEGF/VEGFR2 signaling pathway leads to excessive and leaky blood vessel growth, causing vision loss.[3][4] this compound functions by binding to the intracellular kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades.[1] This guide provides a detailed technical overview of the mechanism of action of this compound, focusing on its inhibitory effects on VEGFR2 phosphorylation, supported by experimental data and protocols.

Core Mechanism: Inhibition of VEGFR2 Phosphorylation

Upon binding of its ligand, vascular endothelial growth factor A (VEGF-A), VEGFR2 dimerizes and undergoes trans-autophosphorylation on multiple tyrosine residues within its intracellular domain.[5] This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream pathways that ultimately lead to endothelial cell proliferation, migration, survival, and vascular permeability.[6][7]

This compound exerts its therapeutic effect by competitively inhibiting the ATP-binding site within the catalytic domain of VEGFR2, thus preventing the transfer of phosphate groups to the tyrosine residues.[1] This blockade of phosphorylation effectively shuts down the entire downstream signaling cascade. Studies have shown that this compound inhibits the multisite phosphorylation of VEGFR2 to varying degrees.[1][4]

VEGFR2 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical VEGFR2 signaling pathway and highlights the inhibitory action of this compound.

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key findings.

| Parameter | Value | Species/Model | Dosing Frequency | Reference |

| ED50 | 1.4% | Mouse CNV | Once-daily | [8] |

| ED50 | 1.0% | Mouse CNV | Twice-daily | [8] |

| ED50 | 0.5% | Mouse CNV | Thrice-daily | [8] |

| In Vivo Model | Inhibition of CNV | Species | Reference |

| Mouse CNV | 99% | Mouse | [8] |

| Rat CNV | 94% | Rat | [8] |

| Kinase | Remaining Activity (%) with 1 µM this compound |

| VEGFR2 | <10% |

| 12 other wild-type kinases | <10% |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to evaluate the inhibitory effects of this compound on VEGFR2 phosphorylation.

In Vitro Angiogenesis Assays with HUVECs

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard in vitro model for studying angiogenesis.[1][4]

1. Cell Culture:

-

HUVECs are cultured in endothelial cell growth medium supplemented with growth factors.

-

Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Proliferation Assay:

-

HUVECs are seeded in 96-well plates and starved overnight in a low-serum medium.

-

Cells are then treated with various concentrations of this compound or vehicle control, followed by stimulation with VEGF-A.

-

After a 48-72 hour incubation period, cell proliferation is assessed using a standard method such as the MTT or BrdU assay.

3. Migration Assay (Wound Healing):

-

A confluent monolayer of HUVECs is created in a 6-well plate.

-

A "scratch" is made in the monolayer with a sterile pipette tip.

-

The cells are washed to remove debris and then incubated with medium containing different concentrations of this compound or vehicle, along with VEGF-A.

-

The closure of the scratch is monitored and photographed at different time points (e.g., 0, 8, 24 hours). The area of the wound is quantified using image analysis software.

4. Tube Formation Assay:

-

A layer of Matrigel is polymerized in a 96-well plate.

-

HUVECs, pre-treated with this compound or vehicle and stimulated with VEGF-A, are seeded onto the Matrigel.

-

After 6-12 hours of incubation, the formation of capillary-like structures (tubes) is observed and photographed under a microscope.

-

The extent of tube formation is quantified by measuring parameters such as the number of junctions, total tube length, and number of loops.

Western Blot Analysis of VEGFR2 Phosphorylation

This technique is used to directly measure the levels of phosphorylated VEGFR2.

1. Cell Lysis:

-

HUVECs are treated with this compound and stimulated with VEGF-A as described above.

-

The cells are then washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

2. Protein Quantification:

-

The total protein concentration in the cell lysates is determined using a BCA protein assay.

3. SDS-PAGE and Electrotransfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated VEGFR2 (e.g., anti-p-VEGFR2 Tyr1175).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody for total VEGFR2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

In Vivo Models of Ocular Neovascularization

1. Oxygen-Induced Retinopathy (OIR) Mouse Model:

-

This model mimics the vasoproliferative phase of retinopathy of prematurity.

-

Postnatal day 7 (P7) mouse pups and their nursing dam are exposed to a hyperoxic environment (75% oxygen) for 5 days.

-

On P12, the pups are returned to a normoxic environment (room air). This relative hypoxia induces retinal neovascularization.

-

This compound or a vehicle control is administered via intravitreal injection at a specific time point (e.g., P12).

-

At P17, the mice are euthanized, and their eyes are enucleated. The retinas are dissected, flat-mounted, and stained with fluorescently labeled isolectin B4 to visualize the vasculature.

-

The extent of neovascularization is quantified by measuring the area of neovascular tufts.

2. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model:

-

This model simulates the neovascularization seen in wet AMD.

-

Adult mice are anesthetized, and their pupils are dilated.

-

Laser photocoagulation is used to rupture Bruch's membrane at several locations in the posterior pole of the eye.

-

This injury induces the growth of new blood vessels from the choroid into the subretinal space.

-

This compound or vehicle is administered, for instance, via intravitreal injection.

-

After a set period (e.g., 7-14 days), the extent of CNV is assessed by choroidal flat mounts or in vivo imaging techniques like fluorescein angiography.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of this compound's anti-angiogenic properties.

Caption: Preclinical experimental workflow for evaluating this compound.

Conclusion

This compound is a potent small molecule inhibitor of VEGFR2 that functions by blocking the autophosphorylation of the receptor's intracellular kinase domain.[1] This mechanism has been validated through a series of in vitro and in vivo experiments demonstrating its ability to suppress key angiogenic processes such as endothelial cell proliferation, migration, and tube formation, as well as pathological neovascularization in animal models.[1][4] While topical administration of this compound did not demonstrate clinical efficacy in human trials for nAMD, the preclinical data robustly supports its mechanism of action as a direct inhibitor of VEGFR2 phosphorylation.[9][10][[“]] The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of VEGFR2 inhibitors.

References

- 1. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. aao.org [aao.org]

- 11. consensus.app [consensus.app]

Acrizanib's Target Engagement and Kinase Selectivity: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the target binding properties and kinase selectivity profile of Acrizanib (formerly LHA510), a potent, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Developed for the topical treatment of neovascular age-related macular degeneration (nAMD), this compound's mechanism of action and selectivity are of significant interest to researchers and drug development professionals in ophthalmology and oncology. While the compound ultimately did not demonstrate clinical efficacy in late-stage trials for nAMD, leading to the discontinuation of its development for this indication, the preclinical data on its target engagement provides valuable insights into its molecular interactions.

Core Mechanism of Action: Inhibition of VEGFR-2 Phosphorylation

This compound is a small molecule tyrosine kinase inhibitor (TKI) that specifically targets the intracellular domain of VEGFR-2.[1] By binding to the ATP-binding site of the kinase domain, this compound prevents the autophosphorylation of VEGFR-2, a critical step in the activation of the receptor. This inhibition of phosphorylation blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation, all key events in angiogenesis.[1] A 2024 study further elucidated this mechanism, showing that this compound inhibits the multisite phosphorylation of VEGFR-2.

Quantitative Analysis of Target Binding and Kinase Selectivity

This compound has demonstrated high potency for its primary target, VEGFR-2. In a cellular assay using BaF3 cells expressing VEGFR-2, this compound exhibited a half-maximal inhibitory concentration (IC50) of 17.4 nM. This indicates a strong inhibitory effect on the receptor in a cellular context.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound was profiled against a panel of 442 kinases to assess its selectivity. At a concentration of 1 µM, this compound demonstrated significant inhibition (≤10% remaining kinase activity) against a narrow spectrum of 13 wild-type kinases. This highlights a relatively focused activity profile. The kinases most potently inhibited by this compound are detailed in the table below.

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR-2 (KDR) | 17.4 | BaF3-VEGFR-2 Cellular Assay |

| VEGFR-1 | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| VEGFR-3 | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| PDGFRα | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| PDGFRβ | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| Kit | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| CSF1R (Fms) | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| DDR1 | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| DDR2 | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| TIE1 | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| ABL1 (non-phosphorylated) | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| Fms (soluble VEGFR1) | Data not available | Kinase Panel Screen (≤10% remaining activity) |

| EGFR | Data not available | Mentioned as a high-affinity off-target |

Table 1: this compound Target Binding and Kinase Inhibition Profile. This table summarizes the available quantitative data on this compound's inhibitory activity against its primary target and other significantly inhibited kinases.[2]

It is of note that while specific IC50 values for the other 12 kinases are not publicly available, the screening results indicate that this compound has a multi-kinase inhibitory profile, with a strong preference for the VEGFR family. Additionally, off-target activity against the Epidermal Growth Factor Receptor (EGFR) has been reported to be a contributing factor to the corneal haze observed in clinical trials, suggesting a relatively high affinity for this kinase.[3] The low VEGFR2/EGFR IC50 ratio was highlighted as a concern for corneal toxicity.[3]

Visualizing this compound's Mechanism and Experimental Workflow

To further illustrate the molecular interactions and experimental procedures involved in characterizing this compound, the following diagrams are provided.

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize this compound's target binding and kinase selectivity, based on standard industry practices and available information.

VEGFR-2 Cellular Proliferation Assay (e.g., BaF3 Cell Line)

This assay determines the ability of a compound to inhibit the proliferation of cells that are dependent on VEGFR-2 signaling for growth and survival.

1. Cell Culture and Seeding:

- BaF3 cells, a murine pro-B cell line, are engineered to express human VEGFR-2.

- The cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and an appropriate concentration of a survival factor (e.g., IL-3).

- Prior to the assay, cells are washed to remove the survival factor and resuspended in assay medium.

- Cells are seeded into 96-well microplates at a predetermined density.

2. Compound Preparation and Addition:

- This compound is serially diluted in DMSO to create a range of concentrations.

- The compound dilutions are further diluted in assay medium and added to the cell plates.

3. Stimulation and Incubation:

- Recombinant human VEGF is added to the wells to stimulate VEGFR-2 signaling and induce cell proliferation.

- The plates are incubated for a period of 48-72 hours at 37°C in a humidified incubator with 5% CO2.

4. Proliferation Measurement:

- Cell proliferation is assessed using a metabolic assay, such as the addition of a tetrazolium salt (e.g., MTS or WST-1) or a resazurin-based reagent (e.g., CellTiter-Blue).

- The absorbance or fluorescence is measured using a plate reader.

5. Data Analysis:

- The results are expressed as a percentage of the vehicle-treated control.

- The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is calculated by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling (Radiometric Assay Format)

This type of assay measures the ability of a compound to inhibit the enzymatic activity of a large panel of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

1. Reagents and Materials:

- A panel of purified recombinant kinases.

- Specific peptide or protein substrates for each kinase.

- [γ-33P]ATP (radiolabeled ATP).

- Assay buffer containing appropriate salts, cofactors (e.g., MgCl2, MnCl2), and DTT.

- This compound serially diluted in DMSO.

- Filter plates (e.g., phosphocellulose or streptavidin-coated) for capturing the phosphorylated substrate.

2. Assay Procedure:

- The kinase, substrate, and test compound (this compound) are combined in the wells of a microplate and pre-incubated.

- The kinase reaction is initiated by the addition of a mixture of unlabeled ATP and [γ-33P]ATP.

- The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

- The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid or EDTA).

3. Substrate Capture and Washing:

- An aliquot of the reaction mixture is transferred to a filter plate.

- The phosphorylated substrate is captured on the filter membrane, while the unreacted [γ-33P]ATP is washed away.

4. Detection and Data Analysis:

- A scintillant is added to the wells, and the amount of incorporated radiolabel is quantified using a scintillation counter.

- The kinase activity in the presence of the inhibitor is calculated as a percentage of the activity in the vehicle (DMSO) control.

- For compounds showing significant inhibition, IC50 values are determined by testing a range of concentrations and fitting the data to a dose-response curve.

Conclusion

This compound is a potent inhibitor of VEGFR-2 with a relatively selective kinase inhibition profile. Its primary mechanism of action involves the direct inhibition of VEGFR-2 autophosphorylation, leading to the suppression of downstream signaling pathways crucial for angiogenesis. While its clinical development for nAMD was halted due to a lack of efficacy, the detailed characterization of its target binding and selectivity provides a valuable case study for researchers in the field of kinase inhibitor drug discovery. The off-target activity on EGFR, and its clinical consequences, underscores the importance of comprehensive selectivity profiling in the early stages of drug development.

References

In Vitro Evaluation of Acrizanib in Human Umbilical Vein Endothelial Cell (HUVEC) Models

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of the in vitro assessment of Acrizanib, a tyrosine kinase inhibitor, using HUVEC models. It details the compound's mechanism of action, its effects on key angiogenic processes, and the experimental protocols for evaluation.

Introduction

This compound (formerly LHA510) is a small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and pathological conditions such as neovascular age-related macular degeneration (nAMD) and tumor growth.[3][4] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR2, is a primary driver of angiogenesis.[5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and widely used in vitro model to study the molecular mechanisms of angiogenesis and to evaluate the efficacy of anti-angiogenic compounds like this compound.[1][2][7] In VEGF-stimulated HUVECs, this compound has been shown to effectively blunt key angiogenic events, including proliferation, migration, and the formation of capillary-like structures.[1][2][7]

Mechanism of Action: Targeting the VEGFR2 Signaling Cascade

This compound functions by specifically binding to the intracellular tyrosine kinase domain of VEGFR2, inhibiting its phosphorylation and subsequently blocking downstream signaling pathways.[1] Upon binding of its ligand, VEGF, VEGFR2 undergoes autophosphorylation at multiple sites, which triggers a cascade of intracellular events promoting endothelial cell survival, proliferation, and migration.[6][7] this compound has been demonstrated to inhibit this multi-site phosphorylation of VEGFR2 to varying degrees in VEGF-treated HUVECs.[1][2][7] This action effectively halts the activation of critical downstream pathways essential for angiogenesis.[1][2][7]

References

- 1. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Introduction, mechanism of action and rationale for anti-vascular endothelial growth factor drugs in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Preclinical Safety and Toxicology of Acrizanib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor designed as a potent antagonist of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Developed initially as a topical ophthalmic solution for neovascular age-related macular degeneration (nAMD), its mechanism of action centers on the inhibition of VEGFR-2 phosphorylation, a critical step in the signaling cascade that promotes angiogenesis.[1] While clinical development for nAMD was discontinued due to insufficient efficacy, preclinical data suggested a favorable safety profile.[1][3] This technical guide provides a comprehensive overview of the publicly available preclinical safety and toxicology data for this compound.

Mechanism of Action: VEGFR-2 Inhibition

This compound exerts its pharmacological effect by binding to the intracellular domain of VEGFR-2, thereby inhibiting its phosphorylation and blocking downstream signaling pathways.[1] This interruption of the VEGF signaling cascade is crucial in preventing pathological neovascularization, a hallmark of conditions like nAMD. The binding of VEGF-A to VEGFR-2 typically triggers a cascade of events including proliferation, migration, and tube formation of endothelial cells, all of which are blunted by this compound.[1]

Preclinical Safety Profile

Publicly available literature describes this compound as having a "favorable tolerability, safety, and metabolic profile" in preclinical studies.[1] Intravitreal injection in mouse models of oxygen-induced retinopathy (OIR) and choroidal neovascularization (CNV) did not show a considerable impact on physiological angiogenesis and retinal thickness, suggesting a good local tolerance in the eye.[1]

Acute Toxicity

Specific quantitative data for acute toxicity studies (e.g., LD50) are not publicly available.

Repeat-Dose Toxicity

Detailed repeat-dose toxicity studies in various species are a standard component of preclinical safety assessment. While mentioned as favorable, specific findings, including No-Observed-Adverse-Effect-Levels (NOAELs), from these studies on this compound have not been published in the reviewed literature.

Safety Pharmacology

A core battery of safety pharmacology studies typically assesses the effects of a drug candidate on the central nervous, cardiovascular, and respiratory systems. No specific data from dedicated safety pharmacology studies for this compound are available in the public domain.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the mutagenic and clastogenic potential of a new chemical entity. The results of such assays for this compound have not been publicly disclosed.

Carcinogenicity

Carcinogenicity studies are long-term studies, typically conducted if the intended clinical use of a drug is chronic. Given the development stage of this compound, it is unlikely that full carcinogenicity studies have been completed or reported.

Reproductive and Developmental Toxicology

Studies on fertility, embryo-fetal development, and pre- and post-natal development are crucial for drugs that may be used in women of childbearing potential. No data from reproductive and developmental toxicology studies for this compound are publicly available.

Ocular Safety and Toxicology

Preclinical and clinical observations have highlighted the importance of ocular safety for this compound. In a Phase 2 clinical trial of a topical formulation, a notable adverse event was a reversible corneal haze observed in 21 of 46 patients, which resolved upon cessation of treatment.[3][4] This finding underscores the importance of local tolerance for ophthalmic drug candidates.

Experimental Protocols

Detailed experimental protocols for the pivotal preclinical toxicology studies of this compound are not available in the public domain. Below is a generalized workflow for a preclinical repeat-dose toxicity study, as would be standard in the industry.

Data Summary Tables

Due to the limited availability of specific quantitative preclinical toxicology data in the public domain, the following tables summarize the available information.

Table 1: Summary of Preclinical Safety Findings for this compound

| Study Type | Species | Key Findings | Citation |

| General Safety Profile | Preclinical Models | Favorable tolerability, safety, and metabolic profile reported. | [1] |

| Ocular Safety (in vivo) | Mouse | Intravitreal injection did not significantly impact physiological angiogenesis or retinal thickness. | [1] |

Table 2: Summary of Clinical Ocular Safety Findings for this compound

| Study Type | Population | Adverse Event | Outcome | Citation |

| Phase 2 Clinical Trial | Human (n=46) | Corneal Haze | Reversible upon cessation of treatment. | [3][4] |

Conclusion

The available preclinical data for this compound suggests a generally favorable safety profile, particularly concerning systemic effects, with the primary safety concern identified in clinical trials being a reversible corneal haze associated with topical administration. However, a comprehensive assessment of the preclinical toxicology of this compound is limited by the lack of publicly available quantitative data from pivotal studies such as repeat-dose toxicity, genotoxicity, and reproductive toxicology. The information presented in this guide is based on the currently accessible scientific literature and does not represent a complete regulatory submission data package. Further disclosure of the comprehensive preclinical safety data would be necessary for a complete understanding of this compound's toxicological profile.

References

- 1. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. A Randomized, Double-Masked, Multicenter Trial of Topical this compound (LHA510), a Tyrosine Kinase VEGF-Receptor Inhibitor, in Treatment-Experienced Subjects With Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Acrizanib: A Technical Deep Dive into its Impact on Vascular Leakage and Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor with potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Developed initially as a potential topical treatment for neovascular age-related macular degeneration (nAMD), its journey through preclinical and clinical evaluation has provided valuable insights into its mechanism of action and its effects on pathological angiogenesis, vascular leakage, and inflammation. This technical guide synthesizes the available data on this compound, offering a detailed examination of its impact on key biological processes, comprehensive experimental protocols from pivotal studies, and a visualization of its underlying signaling pathways. While a phase 2 clinical trial for topical administration in nAMD did not meet its primary efficacy endpoints, the preclinical data underscores this compound's significant biological activity in modulating vascular permeability and inflammatory responses.[1][2] This document serves as a comprehensive resource for researchers in ophthalmology, angiogenesis, and inflammation, providing a detailed foundation for understanding the therapeutic potential and limitations of VEGFR2 inhibition in ocular diseases.

Introduction

Pathological angiogenesis, characterized by the abnormal growth of new blood vessels, is a hallmark of several debilitating ocular diseases, including nAMD and diabetic retinopathy. A key mediator of this process is Vascular Endothelial Growth Factor (VEGF), which, upon binding to its receptor VEGFR2 on endothelial cells, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and increased vascular permeability.[2] This heightened permeability, or vascular leakage, leads to fluid accumulation and tissue damage, contributing significantly to vision loss. Furthermore, these neovascular environments are often associated with a pronounced inflammatory response, involving the infiltration and activation of immune cells such as microglia and macrophages, which can exacerbate tissue damage.[2]

This compound is a potent and selective inhibitor of VEGFR2, designed to block the downstream signaling pathways activated by VEGF.[2] This guide provides a detailed analysis of the preclinical and clinical data surrounding this compound's effects on vascular leakage and inflammation.

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

This compound functions as a small molecule tyrosine kinase inhibitor that specifically targets the intracellular domain of VEGFR2.[2] By inhibiting the phosphorylation of VEGFR2 at multiple sites, this compound effectively blocks the initiation of downstream signaling cascades that are crucial for angiogenesis and vascular permeability.[2][3]

The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK/ERK and PI3K-Akt pathways. These pathways collectively promote endothelial cell survival, proliferation, migration, and the disassembly of tight junctions, leading to increased vascular permeability. This compound's inhibition of VEGFR2 phosphorylation prevents the activation of these critical downstream effectors.

Caption: this compound's mechanism of action targeting VEGFR2 signaling.

Preclinical Data: Impact on Vascular Leakage and Inflammation

This compound has demonstrated significant efficacy in reducing vascular leakage and inflammation in well-established murine models of ocular neovascularization: oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV).[2]

Reduction of Vascular Leakage

In the OIR mouse model, which mimics aspects of retinopathy of prematurity, this compound treatment led to a marked decrease in vascular leakage as measured by the Evans Blue dye assay.[2] Furthermore, in vitro studies using human umbilical vein endothelial cells (HUVECs) showed that this compound reversed the VEGF-induced downregulation of the tight junction proteins Claudin-1 and ZO-1, providing a molecular basis for its effect on vascular permeability.[2]

Table 1: Quantitative Analysis of this compound's Effect on Vascular Leakage

| Model/Assay | Parameter Measured | Control/Vehicle Group | This compound-Treated Group | Fold Change/Percentage Reduction | p-value |

| OIR Mouse Model | Evans Blue Dye Extravasation (relative units) | ~2.5 | ~1.5 | ~40% reduction | < 0.01 |

| HUVECs (in vitro) | Claudin-1 Protein Expression (relative to control) | VEGF-treated: ~0.5 | VEGF + this compound: ~1.0 | ~100% increase vs. VEGF | < 0.01 |

| HUVECs (in vitro) | ZO-1 Protein Expression (relative to control) | VEGF-treated: ~0.6 | VEGF + this compound: ~1.1 | ~83% increase vs. VEGF | < 0.01 |

Data synthesized from graphical representations in the primary preclinical study.

Attenuation of Inflammation

This compound treatment significantly reduced the infiltration of inflammatory cells in both the OIR and CNV models. Specifically, there was a decrease in the number of Iba1-positive microglia/macrophages, CD68-positive activated macrophages, and CD45-positive leukocytes in the neovascular lesions of this compound-treated animals.[2] This anti-inflammatory effect was further supported by the observed reduction in the protein expression of the pro-inflammatory cytokines TNF-α and IL-1β in the retina and choroid.[2]

Table 2: Quantitative Analysis of this compound's Effect on Inflammation

| Model | Parameter Measured | Control/Vehicle Group (relative units) | This compound-Treated Group (relative units) | Percentage Reduction | p-value |

| OIR Mouse Model | Iba1+ cells/lesion area | ~120 | ~60 | ~50% | < 0.001 |

| OIR Mouse Model | CD68+ cells/lesion area | ~80 | ~40 | ~50% | < 0.001 |

| OIR Mouse Model | CD45+ cells/lesion area | ~100 | ~50 | ~50% | < 0.001 |

| OIR Mouse Model | TNF-α protein expression | ~2.0 | ~1.2 | ~40% | < 0.01 |

| OIR Mouse Model | IL-1β protein expression | ~1.8 | ~1.0 | ~44% | < 0.01 |

| CNV Mouse Model | Iba1+ cells/lesion area | ~150 | ~80 | ~47% | < 0.001 |

| CNV Mouse Model | CD68+ cells/lesion area | ~100 | ~50 | ~50% | < 0.001 |

| CNV Mouse Model | CD45+ cells/lesion area | ~120 | ~60 | ~50% | < 0.001 |

| CNV Mouse Model | TNF-α protein expression | ~1.5 | ~0.8 | ~47% | < 0.01 |

| CNV Mouse Model | IL-1β protein expression | ~1.7 | ~1.0 | ~41% | < 0.01 |

Data synthesized from graphical representations in the primary preclinical study.

Clinical Trial Data

A phase 2, multicenter, randomized, double-masked, vehicle-controlled proof-of-concept study was conducted to evaluate the efficacy of topical this compound (LHA510) in patients with nAMD. The primary outcome was the number of patients requiring rescue anti-VEGF (ranibizumab) therapy over 12 weeks. The study did not meet its primary endpoint, with 75.8% of patients in the this compound group requiring rescue compared to 67.6% in the placebo group.[1] Secondary outcomes, including changes in central subfield thickness and visual acuity, also did not show a significant difference between the groups.[1]

Table 3: Key Outcomes of the Phase 2 Clinical Trial of Topical this compound (LHA510)

| Outcome Measure | This compound (LHA510) Group | Placebo Group | p-value |

| Patients Requiring Rescue by Day 84 | 25 of 33 (75.8%) | 25 of 37 (67.6%) | 0.8466 |

| Mean Change in Central Subfield Thickness (μm) from Baseline to Day 84 | Data not specified in abstract | Data not specified in abstract | Not significant |

| Mean Change in Visual Acuity (letters) from Baseline to Day 84 | Data not specified in abstract | Data not specified in abstract | Not significant |

Detailed Experimental Protocols

Oxygen-Induced Retinopathy (OIR) Mouse Model

References

- 1. A Randomized, Double-Masked, Multicenter Trial of Topical this compound (LHA510), a Tyrosine Kinase VEGF-Receptor Inhibitor, in Treatment-Experienced Subjects With Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Acrizanib for In Vivo Mouse Oxygen-Induced Retinopathy (OIR) Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxygen-Induced Retinopathy (OIR) in mice is a robust and highly utilized preclinical model that recapitulates many aspects of ischemic retinopathies in humans, such as retinopathy of prematurity and proliferative diabetic retinopathy. This model is characterized by a biphasic process of initial vessel regression (vaso-obliteration) in response to hyperoxia, followed by hypoxia-driven pathological neovascularization upon return to normoxic conditions. These application notes provide a detailed protocol for utilizing the mouse OIR model to evaluate the therapeutic potential of Acrizanib, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This compound has shown promise in reducing pathological neovascularization, inflammation, and vascular leakage in preclinical models of retinal disease.[1][2][3][4]

Mechanism of Action: this compound

This compound is a tyrosine kinase inhibitor that specifically targets VEGFR2, a key mediator of angiogenesis.[3][4] By binding to the intracellular domain of VEGFR2, this compound inhibits its phosphorylation, thereby blocking downstream signaling pathways that lead to endothelial cell proliferation, migration, and tube formation, which are all critical steps in the formation of new blood vessels.[3][4]

This compound Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tvst.arvojournals.org [tvst.arvojournals.org]

Application Notes and Protocols for Acrizanib in Laser-Induced Choroidal Neovascularization (CNV) Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (formerly LHA510) is a small molecule tyrosine kinase inhibitor that primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It has been investigated for its therapeutic potential in ocular neovascular diseases, such as neovascular age-related macular degeneration (nAMD).[1][4] The laser-induced choroidal neovascularization (CNV) mouse model is a well-established preclinical model that mimics key aspects of nAMD, providing a valuable platform for evaluating the efficacy of anti-angiogenic agents like this compound.[1][5] These application notes provide a comprehensive overview of the use of this compound in this model, including its mechanism of action, experimental protocols, and key efficacy data.

Mechanism of Action

This compound exerts its anti-angiogenic effects by selectively inhibiting the phosphorylation of VEGFR2.[1] Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels. In pathological conditions like CNV, overexpression of VEGF leads to abnormal and leaky blood vessel growth in the choroid, which can cause vision loss.

Upon binding of VEGF to its receptor, VEGFR2, on endothelial cells, the receptor undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, as well as increased vascular permeability.[6] this compound, by blocking the initial phosphorylation of VEGFR2, effectively inhibits these downstream signaling events, thereby suppressing the key processes involved in CNV formation.[1]

Signaling Pathway

Caption: VEGF/VEGFR2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in the laser-induced CNV mouse model and in in vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: In Vivo Efficacy of this compound in Laser-Induced CNV Mouse Model

| Parameter | Control Group (Vehicle) | This compound-treated Group | Percentage Inhibition | Reference |

| CNV Lesion Area (relative units) | Increased | Significantly Reduced | 99% (mouse), 94% (rat) | [2] |

| Vascular Leakage | Increased | Significantly Reduced | Data not quantified | [1] |

| Iba1+ cells (microglia/macrophages) | Increased | Significantly Reduced | Data not quantified | [1] |

| CD68+ cells (activated microglia/macrophages) | Increased | Significantly Reduced | Data not quantified | [1] |

| CD45+ cells (leukocytes) | Increased | Significantly Reduced | Data not quantified | [1] |

| TNF-α protein expression | Increased | Significantly Reduced | Data not quantified | [1] |

| IL-1β protein expression | Increased | Significantly Reduced | Data not quantified | [1] |

Table 2: In Vitro Effects of this compound on VEGF-treated HUVECs

| Parameter | Control Group | VEGF-treated | VEGF + this compound | Reference |

| Cell Proliferation (CCK8 assay) | Baseline | Increased | Inhibited | [1] |

| Cell Migration (Transwell assay) | Baseline | Increased | Inhibited | [1] |

| Tube Formation | Baseline | Increased | Inhibited | [1] |

| p-VEGFR2 levels | Baseline | Increased | Inhibited | [1] |

Experimental Protocols

Laser-Induced Choroidal Neovascularization (CNV) in Mice

This protocol describes the standard procedure for inducing CNV in mice using a laser photocoagulator.[5][7]

Materials:

-

C57BL/6J mice (8-10 weeks old)

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Tropicamide (1%) and phenylephrine (2.5%) for pupil dilation

-

Slit-lamp laser photocoagulator with an argon green laser

-

Cover slip

-

Gonioscopic solution (e.g., methylcellulose)

Procedure:

-

Anesthetize the mice according to approved institutional animal care protocols.

-

Dilate the pupils of the mice by applying one drop of 1% tropicamide and 2.5% phenylephrine to the cornea.

-

Place a small amount of gonioscopic solution on the cornea to keep it moist and to provide a clear view of the fundus.

-

Position the mouse in front of the slit lamp and use a cover slip held gently on the cornea as a contact lens to flatten the cornea and visualize the retina.

-

Deliver four laser spots (50 µm spot size, 100 ms duration, 150-200 mW power) around the optic nerve using the argon green laser. A bubble formation at the time of the laser burn indicates a successful rupture of Bruch's membrane, which is essential for CNV development.[8]

-

Monitor the animals for recovery from anesthesia.

Administration of this compound

This compound can be administered via intravitreal injection in the mouse model.

Materials:

-

This compound solution (concentration to be determined based on the study design)

-

33-gauge Hamilton syringe

-

Microscope for visualization

Procedure:

-

Anesthetize the mice as described previously.

-

Under a microscope, carefully perform an intravitreal injection of this compound solution (typically 1 µL) into the vitreous cavity of the eye using a 33-gauge Hamilton syringe.

-

Be cautious to avoid injury to the lens and retina.

-

The timing of administration (e.g., immediately after laser induction, or at later time points) should be defined by the experimental design.

Evaluation of CNV

CNV can be evaluated using several methods, including fluorescein angiography and choroidal flat mounts.

3.1. Fluorescein Angiography (FA) FA is used to visualize vascular leakage from the CNV lesions in vivo.

Materials:

-

Fluorescein sodium (10%)

-

Fundus camera

Procedure:

-

Anesthetize the mice and dilate their pupils.

-

Inject fluorescein sodium intraperitoneally.

-

Capture images of the fundus at early and late phases after fluorescein injection using a fundus camera.

-

The area and intensity of fluorescein leakage from the CNV lesions can be quantified using image analysis software.

3.2. Choroidal Flat Mounts This ex vivo method allows for the direct visualization and quantification of the CNV lesion size.

Materials:

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4%)

-

Blocking buffer (e.g., PBS with Triton X-100 and bovine serum albumin)

-

Primary antibody (e.g., anti-CD31 for endothelial cells)

-

Fluorescently labeled secondary antibody

-

Mounting medium

-

Confocal microscope

Procedure:

-

Euthanize the mice at the desired time point after laser induction (e.g., day 7 or 14).

-

Enucleate the eyes and fix them in 4% paraformaldehyde.

-

Dissect the anterior segment and the retina to isolate the RPE-choroid-sclera complex.

-

Make radial incisions to flatten the choroid.

-

Perform immunofluorescence staining for endothelial cell markers (e.g., CD31) to visualize the neovascular tufts.

-

Image the choroidal flat mounts using a confocal microscope.

-

The area of the CNV lesions can be measured using image analysis software.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in the laser-induced CNV mouse model.

Conclusion

This compound has demonstrated significant efficacy in reducing pathological neovascularization, vascular leakage, and inflammation in the laser-induced CNV mouse model.[1] Its mechanism of action, centered on the inhibition of VEGFR2 phosphorylation, provides a strong rationale for its development as a therapeutic agent for neovascular ocular diseases. The protocols and data presented here offer a valuable resource for researchers and drug development professionals working in this field. While preclinical data is promising, it is important to note that clinical trials with topical administration of this compound did not show efficacy, potentially due to challenges in achieving therapeutic concentrations in the posterior segment of the eye.[9] Further research with different delivery methods, such as intravitreal injection, may be warranted.

References

- 1. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. researchgate.net [researchgate.net]

- 7. pure.qub.ac.uk [pure.qub.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. A Randomized, Double-Masked, Multicenter Trial of Topical this compound (LHA510), a Tyrosine Kinase VEGF-Receptor Inhibitor, in Treatment-Experienced Subjects With Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

Assessing the In Vitro Efficacy of Acrizanib: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrizanib (LHA510) is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3] Dysregulation of the VEGFR2 signaling pathway is a critical factor in tumor progression and pathological neovascularization, making it a prime target for therapeutic intervention. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound, focusing on its anti-angiogenic properties in Human Umbilical Vein Endothelial Cells (HUVECs), a widely used model system for studying angiogenesis. The following protocols cover key cellular processes involved in angiogenesis: cell viability and proliferation, cell migration, and tube formation, as well as the direct assessment of VEGFR2 phosphorylation.

Key Signaling Pathway: VEGFR2 in Angiogenesis

VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and differentiation, all essential steps in the formation of new blood vessels. This compound exerts its anti-angiogenic effects by binding to the intracellular kinase domain of VEGFR2, thereby inhibiting its autophosphorylation and blocking the downstream signaling cascade.[2][4]

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Cell Viability and Proliferation Assay (CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of HUVECs, particularly in the presence of VEGF, which stimulates endothelial cell growth. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to a colored formazan product.

Workflow:

Caption: Workflow for the CCK-8 cell viability and proliferation assay.

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete endothelial cell growth medium.[5]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Treatment:

-

For cytotoxicity assessment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400 nM).[2]

-

For proliferation inhibition assessment, pre-treat cells with different concentrations of this compound for 1-2 hours. Then, add VEGF to a final concentration of 10 ng/mL to stimulate proliferation.[2][6] Include appropriate controls (untreated, VEGF only, this compound only).

-

-

Incubation: Incubate the plate for another 24 to 48 hours.

-

Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control (untreated or VEGF-treated) cell viability.

Quantitative Data Summary:

| Treatment Group | Concentration | Incubation Time | Cell Viability (% of Control) |

| This compound (Cytotoxicity) | 0 nM | 24h | 100% |

| 25 nM | 24h | No significant toxicity | |

| 50 nM | 24h | No significant toxicity | |

| 100 nM | 24h | Concentration-dependent decrease | |

| 200 nM | 24h | Concentration-dependent decrease | |

| 400 nM | 24h | Concentration-dependent decrease | |

| This compound + VEGF (Proliferation) | 50 nM this compound + 10 ng/mL VEGF | 24h | Significant inhibition of VEGF-induced proliferation |

Note: The above data is a representative summary based on published findings.[2] Actual results may vary.

Cell Migration Assays

Cell migration is a crucial step in angiogenesis. The following are two standard methods to assess the effect of this compound on HUVEC migration.

This assay measures the ability of a sheet of cells to migrate and close a mechanically created "wound."

Workflow:

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Wound Creation: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Washing: Gently wash the wells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with fresh medium containing different concentrations of this compound. For stimulated migration, add VEGF (e.g., 40 ng/mL) to the medium.[7]

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12 and 24 hours) using a microscope with a camera.

-

Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.

Workflow:

Caption: Workflow for the Transwell migration assay.

Protocol:

-

Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate.

-

Chemoattractant: Add medium containing a chemoattractant, such as VEGF (e.g., 20 ng/mL), to the lower chamber.[8]

-

Cell Seeding: Resuspend HUVECs in serum-free or low-serum medium containing different concentrations of this compound and seed them into the upper chamber (e.g., 2 x 10⁵ cells/mL).[8]

-

Incubation: Incubate the plate at 37°C for 4-8 hours.

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.

-

Quantification: Count the number of stained, migrated cells in several microscopic fields.

Quantitative Data Summary (Representative):

| Assay | Treatment | VEGF Concentration | This compound Concentration | Observation |

| Scratch Assay | VEGF-stimulated migration | 40 ng/mL | 50 nM | Significant reduction in wound closure rate |

| Transwell Assay | VEGF-induced chemotaxis | 20 ng/mL | 50 nM | Significant decrease in the number of migrated cells |

Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract, such as Matrigel.

Workflow:

Caption: Workflow for the tube formation assay.

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well or 48-well plate with a thin layer (e.g., 50-100 µL).[9][10]

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.[10][11]

-

Cell Seeding: Seed HUVECs (e.g., 1.5 x 10⁴ cells/well for a 96-well plate) onto the Matrigel-coated wells in medium containing different concentrations of this compound, with or without a stimulant like VEGF.[12]

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging: Observe and capture images of the tube-like structures using a microscope.

-

Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Quantitative Data Summary (Representative):

| Parameter | Control (VEGF) | This compound (50 nM) + VEGF |

| Total Tube Length | ++++ | + |

| Number of Junctions | ++++ | + |

| Number of Loops | +++ | + |

| (+ symbols indicate a qualitative measure of formation, with ++++ being robust and + being minimal) |

Western Blot Analysis of VEGFR2 Phosphorylation

This protocol is used to directly assess the inhibitory effect of this compound on the autophosphorylation of VEGFR2 in response to VEGF stimulation.

Workflow:

Caption: Workflow for Western blot analysis of VEGFR2 phosphorylation.

Protocol:

-

Cell Culture and Starvation: Grow HUVECs to near confluence and then starve them in serum-free medium for 4-6 hours to reduce basal receptor phosphorylation.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with VEGF (e.g., 10 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR2 phosphorylation.[6]

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate with a primary antibody specific for phosphorylated VEGFR2 (e.g., p-VEGFR2 Tyr1175 or Tyr1214) at a dilution of 1:1000.[13]

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total VEGFR2 and a loading control like GAPDH or β-actin.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated VEGFR2.

Quantitative Data Summary (Representative):

| Treatment | p-VEGFR2 (Tyr1175) Level (relative to total VEGFR2) |

| Untreated Control | Baseline |

| VEGF (10 ng/mL) | Significant Increase |

| This compound (50 nM) + VEGF (10 ng/mL) | Significantly Reduced vs. VEGF alone |

This compound Kinase Selectivity

This compound is a potent inhibitor of VEGFR2 with an IC₅₀ of 17.4 nM.[14] While highly selective, it also demonstrates inhibitory activity against a limited number of other kinases at a concentration of 1 µM.[1] Understanding this selectivity profile is crucial for interpreting in vitro results and predicting potential off-target effects.

Kinase Inhibition Profile of this compound (1 µM):

| Kinase Target | Remaining Activity |

| VEGFR2 | ≤10% |

| VEGFR1 | ≤10% |

| VEGFR3 | ≤10% |

| CSF1R | ≤10% |

| Kit | ≤10% |

| PDGFRα | ≤10% |

| PDGFRβ | ≤10% |

| Fms (soluble VEGFR1) | ≤10% |

| DDR1 | ≤10% |

| DDR2 | ≤10% |

| TIE1 | ≤10% |

| ABL1 (nonphosphorylated) | ≤10% |

Data represents a summary of kinases with ≤10% remaining activity when screened with 1 µM this compound.[1][14] This is not an exhaustive list of all kinases tested.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro assessment of this compound's efficacy as a VEGFR2 inhibitor. By employing a combination of cell-based functional assays and direct biochemical analysis of target phosphorylation, researchers can obtain robust and reproducible data to characterize the anti-angiogenic properties of this compound. Consistent and careful execution of these methodologies is essential for generating high-quality data to support preclinical drug development efforts.

References

- 1. | BioWorld [bioworld.com]

- 2. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phospho-VEGFR2 (Tyr1214) Antibody | Affinity Biosciences [affbiotech.com]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. 2.6. Endothelial cell migration assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. corning.com [corning.com]

- 11. dovepress.com [dovepress.com]

- 12. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phospho-VEGF Receptor 2 (Tyr1214) Polyclonal Antibody (44-1052) [thermofisher.com]

- 14. medchemexpress.com [medchemexpress.com]

Acrizanib for Laboratory Research: A Guide to Solution Preparation and Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrizanib, also known as LHA510, is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[1][2][3][4] Its targeted action on the VEGFR2 signaling pathway makes it a valuable tool for in vitro and in vivo studies related to angiogenesis, neovascularization, and associated pathologies. This document provides detailed application notes and protocols for the preparation and use of this compound in a laboratory setting, designed to ensure accurate and reproducible experimental outcomes.

Chemical and Physical Properties

This compound is a solid, white to yellow powder.[5] Understanding its fundamental properties is crucial for accurate solution preparation and storage.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈F₃N₇O₂ | [4][5][6] |

| Molecular Weight | 445.40 g/mol | [5][6] |

| CAS Number | 1229453-99-9 | [4][5] |

| Appearance | White to yellow solid | [5] |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

This compound functions by specifically binding to the intracellular domain of VEGFR2, thereby inhibiting its phosphorylation and blocking downstream signaling cascades.[1] This targeted inhibition of VEGFR2 phosphorylation has been shown to suppress endothelial cell proliferation, migration, and tube formation, which are all critical events in the process of angiogenesis.[1][2]

References

- 1. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Novel Therapeutic Agent for Fundus Neovascularization via Inhibitory Phosphorylation of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | C20H18F3N7O2 | CID 59394698 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravitreal Injection of Acrizanib in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for intravitreal injection of Acrizanib in mice. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and the targeted signaling pathway.

Introduction

This compound is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2] By inhibiting VEGFR2 phosphorylation, this compound effectively blunts downstream signaling pathways associated with angiogenesis, making it a promising therapeutic agent for ocular neovascular diseases.[1][3] Preclinical studies in mouse models of oxygen-induced retinopathy (OIR) and laser-induced choroidal neovascularization (CNV) have demonstrated its efficacy in reducing pathological neovascularization, vascular leakage, and inflammation.[1][3] This document outlines the methodology for administering this compound via intravitreal injection in mice to study its effects on ocular angiogenesis.

Quantitative Data Summary

The following table summarizes the quantitative data from studies investigating the effects of intravitreal this compound in mouse models.

| Parameter | Mouse Model | This compound Concentration | Injection Volume | Key Findings | Reference |

| Pathological Neovascularization | Oxygen-Induced Retinopathy (OIR) | Not specified in abstract | 0.5 µL | Significant reduction in pathological retinal neovascularization. | [1] |

| Pathological Neovascularization | Laser-Induced Choroidal Neovascularization (CNV) | 10 µM | 1 µL | Significant attenuation of CNV. | [1] |

| Vascular Leakage | Oxygen-Induced Retinopathy (OIR) | Not specified in abstract | 0.5 µL | Reduced vascular leakage. | [1] |

| Inflammation | OIR and CNV | Not specified in abstract | 0.5 µL / 1 µL | Reduced inflammation associated with neovascularization. | [1] |

| Physiological Angiogenesis | C57BL/6J Newborn Mice | Not specified in abstract | 0.5 µL | No considerable impact on physiological retinal vascular development. | [1] |

| Retinal Thickness | C57BL/6J Newborn Mice | Not specified in abstract | 0.5 µL | No considerable impact on retinal thickness. | [1] |

Experimental Protocols

This section provides a detailed protocol for the intravitreal injection of this compound in mice. This protocol synthesizes best practices from published literature.

Materials:

-

This compound solution (desired concentration, e.g., 10 µM)

-

Vehicle control (e.g., DMSO solution)

-

Anesthetic cocktail (e.g., ketamine/xylazine)

-

Topical proparacaine hydrochloride (0.5%)

-

Povidone-iodine solution (5%)

-

Sterile saline solution

-

Microsyringe (e.g., Hamilton syringe)

-

33-gauge sterile needles

-

Dissecting microscope

-

Heating pad

-

Sterile gauze and cotton swabs

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using an appropriate anesthetic cocktail via intraperitoneal injection. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

-

Place the anesthetized mouse on a heating pad to maintain body temperature throughout the procedure.

-

-

Ocular Surface Preparation:

-

Under a dissecting microscope, apply one drop of topical proparacaine hydrochloride (0.5%) to the cornea of the eye to be injected for local anesthesia.

-

Gently clean the ocular surface and surrounding periocular area with a cotton swab soaked in 5% povidone-iodine solution.

-

After 1-2 minutes, rinse the eye with sterile saline solution to remove excess povidone-iodine.

-

-

Intravitreal Injection:

-

Load the microsyringe with the desired volume of this compound solution (e.g., 0.5 µL or 1 µL).[1] Ensure there are no air bubbles in the syringe.

-

Gently proptose the eye by applying light pressure on the surrounding eyelids with sterile forceps or fingers.

-

Using a 33-gauge needle attached to the microsyringe, carefully insert the needle through the sclera into the vitreous cavity, approximately 1-2 mm posterior to the limbus.[1] The needle should be aimed towards the posterior pole of the eye, avoiding the lens.

-

Slowly inject the solution into the vitreous.

-

Hold the needle in place for 10-15 seconds after injection to minimize reflux of the solution upon withdrawal.

-

Slowly withdraw the needle.

-

-

Post-Injection Care:

-